molecular formula C10H9BrFNO B7644554 2-bromo-N-cyclopropyl-5-fluorobenzamide

2-bromo-N-cyclopropyl-5-fluorobenzamide

Cat. No.: B7644554
M. Wt: 258.09 g/mol
InChI Key: SWWLUGLZIJNYLG-UHFFFAOYSA-N
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Description

2-Bromo-N-cyclopropyl-5-fluorobenzamide is an organic compound with the molecular formula C10H9BrFNO. This compound is characterized by the presence of a bromine atom at the second position, a cyclopropyl group attached to the nitrogen atom, and a fluorine atom at the fifth position on the benzamide ring. It is a derivative of benzamide and is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-cyclopropyl-5-fluorobenzamide typically involves the following steps:

    Bromination: The starting material, 5-fluorobenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the second position.

    Cyclopropylation: The brominated intermediate is then reacted with cyclopropylamine under suitable conditions to form the final product, this compound. This step may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-cyclopropyl-5-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydride, potassium carbonate).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-N-cyclopropyl-5-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-cyclopropyl-5-fluorobenzamide involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the cyclopropyl group, contribute to its unique chemical reactivity and biological activity. The compound may act by inhibiting certain enzymes or receptors, leading to its observed effects in biological systems. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-cyclopentyl-5-fluorobenzamide
  • 2-Bromo-N-butyl-5-fluorobenzamide
  • 2-Bromo-N-(tert-butyl)-5-fluorobenzamide

Comparison

Compared to similar compounds, 2-bromo-N-cyclopropyl-5-fluorobenzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-bromo-N-cyclopropyl-5-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c11-9-4-1-6(12)5-8(9)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWLUGLZIJNYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC(=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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